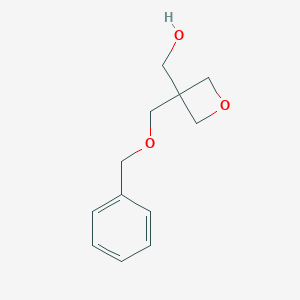

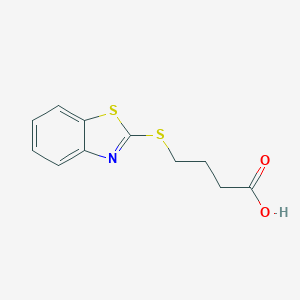

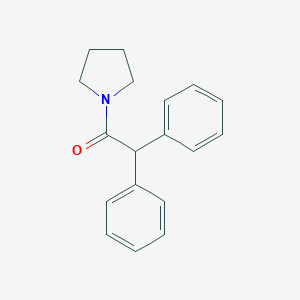

![molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3](/img/structure/B181953.png)

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Descripción general

Descripción

This typically includes the compound’s systematic name, its molecular formula, and its structure. It might also include any common names or synonyms the compound is known by.

Synthesis Analysis

This involves looking at how the compound is synthesized. This can include the raw materials used, the conditions required for the reaction, and the yield of the compound.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its bonds, its stereochemistry, and any functional groups it contains.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

- Cancer Research

- Application : The compound 4-Hydroxy-3,4-dihydrocyclopenta[c,d]pyrene (4-HDCPP) and 3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene (3,4-DHDCPP) are major metabolites of cyclopenta[c,d]pyrene, which is a ubiquitous environmental and occupational pollutant .

- Method : These compounds are metabolically activated through epoxidation at the 3,4 double bond in the cyclopenta ring to produce an electrophilic and mutagenic cyclopenta[c,d]pyrene-3,4-epoxide . They can be further activated via the formation of reactive benzylic sulfuric acid ester metabolites .

- Results : When 4-HDCPP or 3,4-DHDCPP was incubated with calf thymus DNA in the presence of rodent liver cytosol and the sulfo group donor, a significant covalent DNA binding was observed . This suggests that sulfotransferase plays an important role in the activation of those secondary benzylic hydroxyl metabolites derived from cyclopenta[c,d]pyrene-3,4-epoxide .

-

Organic Chemistry

- Application : A viable protocol to access furo[3,2-c]chromen-4-ones by engaging easily accessible 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner .

- Method : The reaction is mediated by phenyliodine(III) diacetate (PIDA) at room temperature in a highly efficient and pot-/step-economical manner . This strategy not only avoids potential toxicity and tiresome workup conditions, but also features operational simplicity, a broad substrate scope, good functional group tolerance, high yields, easy scalability and exclusive selectivity .

- Results : A mechanistic study has shown that this metal-free reaction is triggered by PIDA via activation of the β-carbon of 4-hydroxy coumarin, followed by a nucleophilic addition/intramolecular cyclization/dethiohydration cascade .

-

Photochemistry

- Application : An efficient photo-induced transition-metal-free direct hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones .

- Method : The reaction takes place in EtOH–H2O (19 : 1, v/v) at room temperature . The reported methodology provided a quick and easy access to the synthesis of dibenzo[a,c]xanthen derivatives, which eliminates the use of any catalysts, oxidants and additives .

- Results : The reaction provides a quick and easy access to the synthesis of dibenzo[a,c]xanthen derivatives .

-

Pharmaceutical Research

- Application : The synthesis of prenyloxy coumarin analogues .

- Method : Umbelliferone (commercially available) and 4-methyl-7-hydroxy-coumarin (synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate in the presence of concentrated H2SO4) were used as starting materials .

- Results : The synthesized prenyloxy coumarin analogues have potential pharmaceutical applications .

-

Environmental Science

- Application : The study of Cyclopenta[c,d]pyrene, a ubiquitous environmental and occupational pollutant .

- Method : The compound is metabolically activated through epoxidation at the 3,4 double bond in the cyclopenta ring to produce an electrophilic and mutagenic cyclopenta[c,d]pyrene-3,4-epoxide .

- Results : The study suggests that sulfotransferase plays an important role in the activation of those secondary benzylic hydroxyl metabolites derived from cyclopenta[c,d]pyrene-3,4-epoxide .

Safety And Hazards

This involves looking at any safety precautions that need to be taken when handling the compound. It can also include the compound’s toxicity and any health risks it poses.

Direcciones Futuras

This involves looking at areas of future research. This could include potential applications of the compound, or ways its synthesis could be improved.

I hope this helps! If you have a different compound you’d like me to analyze, or if you have any other questions, feel free to ask.

Propiedades

IUPAC Name |

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHZQJPJPNQANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415794 | |

| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

CAS RN |

21260-41-3 | |

| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

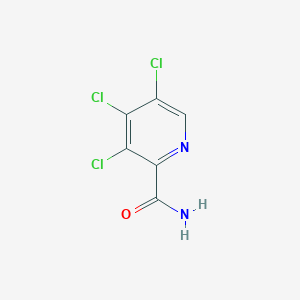

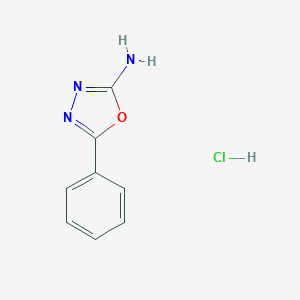

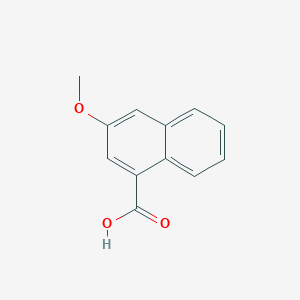

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

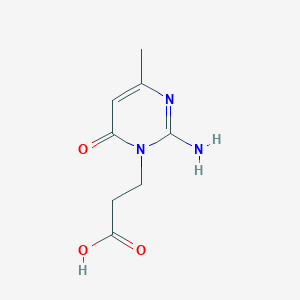

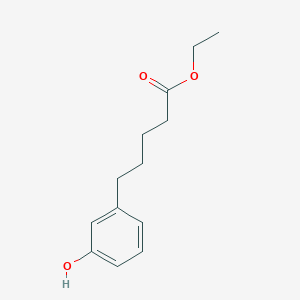

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)

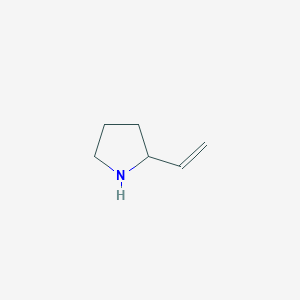

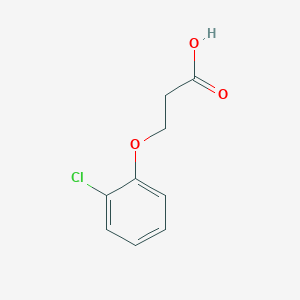

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)